Cas no 4208-09-7 (amorphigenin)

amorphigenin structure
Nome del prodotto:amorphigenin
amorphigenin Proprietà chimiche e fisiche
Nomi e identificatori
-
- amorphigenin
- (2R,6aS,12aS)-2-(3-Hydroxyprop-1-en-2-yl)-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6aH)-one; furo[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-6(6aH)-one, 1,2,12,12a-tetrahydro-2-[1-(hydroxymethyl)ethenyl]-8,9-dimethoxy-, (2R,6aS,12aS)-
- AKOS030494394
- CHEBI:183897
- 3'-Hydroxyrotenone
- (1S,6R,13S)-6-(3-hydroxyprop-1-en-2-yl)-16,17-dimethoxy-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one
- CHEMBL465552
- 8'-Hydroxyrotenone
- (2r,6as,12as)-2-(3-hydroxyprop-1-en-2-yl)-8,9-dimethoxy-1,2,12,12a-tetrahydrochromeno[3,4-b]furo[2,3-h]chromen-6(6ah)-one
- SCHEMBL74859
- DTXSID70962267
- Q63396516
- NS00094575
- Rotenone, 8'-hydroxy-
- 2-(3-Hydroxyprop-1-en-2-yl)-8,9-dimethoxy-1,2,12,12a-tetrahydrofuro[2',3':7,8][1]benzopyrano[2,3-c][1]benzopyran-6(6aH)-one
- 4208-09-7
-
- Inchi: InChI=1S/C23H22O7/c1-11(9-24)16-7-14-15(29-16)5-4-12-22(25)21-13-6-18(26-2)19(27-3)8-17(13)28-10-20(21)30-23(12)14/h4-6,8,16,20-21,24H,1,7,9-10H2,2-3H3/t16-,20-,21+/m1/s1
- Chiave InChI: ZJMLELXRQUXRIU-HBGVWJBISA-N
- Sorrisi: COC1=C(C=C2C(=C1)C3C(CO2)OC4=C(C3=O)C=CC5=C4CC(O5)C(=C)CO)OC
Proprietà calcolate
- Massa esatta: 410.13656
- Massa monoisotopica: 410.13655304g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 30
- Conta legami ruotabili: 4
- Complessità: 681
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 83.4Ų
- XLogP3: 2.8
Proprietà sperimentali
- PSA: 83.45
amorphigenin Letteratura correlata
-
L. Crombie,P. M. Dewick,D. A. Whiting J. Chem. Soc. D 1971 1182
-
2. Biosynthesis of rotenone and amorphigenin. Study of the origins of isopropenyl-substituted dihydrofuran E-rings using isotopically labelled late precursorsPrabha Bhandari,Leslie Crombie,Geoffrey W. Kilbee,Stephen J. Pegg,Geoffrey Proudfoot,John Rossiter,Mark Sanders,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 851
-
3. Biosynthesis of rotenoids by Amorpha fruticosa: sequence, specificity, and stereochemistry in the development of the hemiterpenoid segmentLeslie Crombie,Ian Holden,Geoffrey W. Kilbee,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1982 789
-
4. Biosynthesis of the A/B/C/D-ring system of the rotenoid amorphigenin by Amorpha fruticosa seedlingsPrabha Bhandari,Leslie Crombie,Peter Daniels,Ian Holden,Nicholas Van Bruggen,Donald A. Whiting J. Chem. Soc. Perkin Trans. 1 1992 839
-
5. 1162. Structure and stereochemistry of the vicianoside amorphin, the first rotenoid glycosideJ. Claisse,L. Crombie,R. Peace J. Chem. Soc. 1964 6023
4208-09-7 (amorphigenin) Prodotti correlati
- 83-79-4(Rotenone)
- 1134582-75-4(1-(1-Adamantylamino)propan-2-ol hydrochloride)
- 69462-43-7(Cyclohex-3-en-1-yl(2-methylpiperidin-1-yl)methanone)
- 1190839-15-6(3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-(3-methanesulfonamidophenyl)propanamide)
- 872996-36-6(N-(2-{6-(cyanomethyl)sulfanyl-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)-4-methoxybenzamide)
- 117874-96-1(3-Methyl-2-(phenylamino)butanenitrile)
- 98128-00-8(2-(3,4,5-Trimethoxyphenyl)propanal)
- 2387568-83-2((1S)-1-(1,2,3,4-tetrahydroquinolin-7-yl)ethanamine)
- 14001-66-2(5-Bromo-2-methoxypyrimidine)
- 1259480-18-6(2-Amino-3-fluoro-5-(2,4,5-trichlorophenyl)pyridine)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
